2,5-Dioxaspiro[3.4]octan-8-one
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Overview
Description
2,5-Dioxaspiro[3.4]octan-8-one is a chemical compound with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a spiro-connected dioxolane and oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxaspiro[3.4]octan-8-one can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dioxolane with an appropriate oxetane derivative under acidic conditions. The reaction typically proceeds via a spirocyclization mechanism, where the dioxolane ring opens and subsequently forms a spirocyclic structure with the oxetane ring.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaspiro[3.4]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives like alcohols.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
2,5-Dioxaspiro[3.4]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.4]octan-8-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioxaspiro[2.5]octane: Another spirocyclic compound with similar structural features but different ring sizes.
2,5-Dioxaspiro[3.3]heptane: A smaller spirocyclic compound with a similar dioxolane ring but a different spirocyclic framework.
Uniqueness
2,5-Dioxaspiro[3.4]octan-8-one is unique due to its specific ring size and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dioxaspiro[3.4]octan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-1-2-9-6(5)3-8-4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWCYSCPRFGDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1=O)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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